3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol
CAS No.:
Cat. No.: VC16480397
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 3-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-1-ol |
| Standard InChI | InChI=1S/C11H21NO3/c13-7-1-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12-13H,1-9H2 |
| Standard InChI Key | LSVDBLBDRUYYRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1NCCCO)OCCO2 |
Introduction
The compound 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol is a synthetic organic molecule that incorporates a spiro ring system, specifically a 1,4-dioxaspiro[4.5]decane moiety linked to a propanol backbone via an amino group. This structure suggests potential applications in medicinal chemistry due to its unique molecular architecture, which can interact with biological targets in specific ways.
Synthesis
The synthesis of 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol would likely involve the reaction of 1,4-dioxaspiro[4.5]decan-8-amine with a suitable propanol derivative, such as 3-bromopropanol, in the presence of a base to facilitate the nucleophilic substitution reaction.
text1,4-Dioxaspiro[4.5]decan-8-amine + 3-Bromopropanol → 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol
Potential Applications
Spiro compounds, including those with a 1,4-dioxaspiro[4.5]decane ring system, have been explored for their biological activities, such as anticancer and anti-inflammatory properties. The unique shape and functional groups of these molecules allow them to interact with enzymes and receptors in ways that can inhibit disease-related pathways.
| Application | Description |
|---|---|
| Anticancer Agents | Potential to inhibit cell growth by interacting with specific cellular targets. |
| Anti-inflammatory Agents | May modulate inflammatory responses by affecting signaling pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume